3,4-Dimethoxybenzene-1-sulfonyl fluoride 3,4-Dimethoxybenzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 95546-50-2
VCID: VC6699421
InChI: InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)F)OC
Molecular Formula: C8H9FO4S
Molecular Weight: 220.21

3,4-Dimethoxybenzene-1-sulfonyl fluoride

CAS No.: 95546-50-2

Cat. No.: VC6699421

Molecular Formula: C8H9FO4S

Molecular Weight: 220.21

* For research use only. Not for human or veterinary use.

3,4-Dimethoxybenzene-1-sulfonyl fluoride - 95546-50-2

Specification

CAS No. 95546-50-2
Molecular Formula C8H9FO4S
Molecular Weight 220.21
IUPAC Name 3,4-dimethoxybenzenesulfonyl fluoride
Standard InChI InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
Standard InChI Key LCEVVNNKUAEPJM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)F)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 3,4-dimethoxybenzenesulfonyl fluoride features a benzene core with methoxy (-OCH₃) groups at the 3 and 4 positions and a sulfonyl fluoride (-SO₂F) group at the 1 position. The methoxy groups enhance the electron density of the aromatic ring, while the sulfonyl fluoride group introduces significant electrophilicity. This combination facilitates nucleophilic substitution reactions at the sulfur center, a hallmark of sulfonyl fluoride chemistry .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₉FO₄S
Molecular Weight220.22 g/mol
IUPAC Name3,4-Dimethoxybenzenesulfonyl fluoride
Key Functional GroupsMethoxy, Sulfonyl Fluoride

Synthesis and Industrial Production

Industrial-Scale Challenges

Industrial production faces hurdles due to the need for precise temperature control (-35°C to 20°C) and inert atmospheres to prevent hydrolysis of the sulfonyl fluoride group. Multi-step purification processes are often required to isolate the product from byproducts like sulfonic acids .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl fluoride group (-SO₂F) is highly electrophilic, making it susceptible to nucleophilic attack. Common reactions include:

  • Amine Substitution: Reaction with primary or secondary amines yields sulfonamides, pivotal in pharmaceutical synthesis.

  • Hydrolysis: Controlled hydrolysis produces sulfonic acids, though excess water leads to undesired degradation .

Radical Pathways

Recent advancements in photoredox catalysis have expanded the reactivity profile of sulfonyl fluorides. Under blue LED irradiation and in the presence of organosuperbases like DBU (1,8-diazabicycloundec-7-ene), sulfonyl fluorides generate sulfonyl radicals (RSO₂- ). These radicals participate in alkene additions, forming vinyl sulfones with high E selectivity (Fig. 1) .

Figure 1: Proposed Mechanism for Radical Sulfonylation

RSO2FDBU, hνRSO2AlkeneVinyl Sulfone\text{RSO}_2\text{F} \xrightarrow{\text{DBU, hν}} \text{RSO}_2^- \xrightarrow{\text{Alkene}} \text{Vinyl Sulfone}

Applications in Scientific Research

Organic Synthesis

3,4-Dimethoxybenzenesulfonyl fluoride serves as a versatile building block for:

  • Sulfonamide Derivatives: Used in drug discovery for their bioisosteric properties.

  • Polymer Chemistry: Incorporation into polymers enhances thermal stability and chemical resistance .

Biological Studies

Though direct biological data are sparse, analogous sulfonyl fluorides exhibit:

  • Enzyme Inhibition: Covalent modification of serine hydrolases and proteases.

  • Protein Labeling: Site-specific tagging via reaction with nucleophilic amino acid residues .

Table 2: Comparative Bioactivity of Sulfonyl Fluorides

CompoundTarget EnzymeApplication
3,4-Dimethoxybenzenesulfonyl fluorideSerine Proteases (hypothetical)Enzyme inhibition studies
Benzene-1-sulfonyl fluorideCarbonic AnhydraseDiagnostic imaging

Future Directions and Challenges

Expanding Synthetic Utility

Emerging photoredox methodologies could enable novel C-S bond-forming reactions, broadening access to complex sulfone-containing architectures.

Biological Target Identification

High-throughput screening campaigns are needed to map the compound’s interactions with cellular proteins and pathways.

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